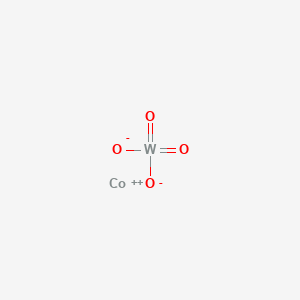

Tungstato de cobalto

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobalt tungstate is an inorganic compound of cobalt and tungsten with the chemical formula CoWO4. It is a yellow-orange powder with a relatively high melting point, and is used in a variety of scientific and industrial applications. In particular, it is used in the synthesis of a variety of chemical compounds, and has been found to have a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Catalizador para el crecimiento de nanotubos de carbono

El tungstato de cobalto se puede utilizar como precursor de catalizador para el crecimiento selectivo de nanotubos de carbono de pared simple. Esta aplicación aprovecha las propiedades catalíticas del material para facilitar la producción de nanotubos de carbono, que tienen numerosos usos en electrónica, nanotecnología y ciencia de los materiales .

Aplicaciones electroquímicas

Los nanocompuestos de tungstato basados en níquel y cobalto han mostrado promesa como electrocatalizadores metálicos no preciosos. Estos materiales pueden mejorar la eficiencia de las pilas de combustible de metanol directo (DMFC), ofreciendo una alternativa rentable a los catalizadores de metales preciosos .

Síntesis de nanopartículas

Las nanopartículas de this compound se pueden sintetizar mediante métodos de coprecipitación. Estas nanopartículas tienen aplicaciones potenciales en varios campos debido a sus propiedades únicas, como el tamaño, la forma y las características de la superficie .

Aplicaciones biomédicas

El tamaño nano y el área superficial desarrollada de las nanopartículas de cobalto, incluido el this compound, abren una amplia gama de aplicaciones en biomedicina. Estas podrían incluir sistemas de administración de fármacos, herramientas de diagnóstico y como agentes de contraste en imágenes médicas .

Síntesis de nanocompuestos

Las nanoestructuras de this compound se pueden combinar con otros materiales como el carbonato de calcio para formar nanocompuestos. Estos compuestos pueden tener propiedades adaptadas para aplicaciones específicas, influenciadas por factores como la morfología y el tamaño de partícula .

Safety and Hazards

Cobalt tungstate should be handled with care. It is advised to avoid contact with skin and eyes, and formation of dust and aerosols . If inhaled, it is recommended to supply fresh air and consult a doctor in case of complaints . In case of eye contact, rinse opened eye for several minutes under running water .

Mecanismo De Acción

Target of Action

Cobalt tungstate (CoWO4) primarily targets the growth of single-walled carbon nanotubes (SWCNTs) and acts as a catalyst in this process . It is also used as a catalyst in the methanol oxidation reaction (MOR) in direct methanol fuel cells (DMFCs) .

Mode of Action

Cobalt tungstate interacts with its targets by facilitating the formation of uniform nanoparticles. It is used as a catalyst precursor for the selective growth of SWCNTs . In DMFCs, cobalt tungstate participates in the methanol oxidation reaction, where methanol is oxidized over the surface of an electrocatalyst .

Biochemical Pathways

Cobalt tungstate plays a significant role in the photocatalytic degradation of organic compounds . It is involved in the photocatalysis process, which is closely related to surface area, morphology, crystal structure, and electronic structure . Cobalt tungstate also contributes to the energy cycling (ATP), regulation of enzyme activity (cytosolic protein tyrosine kinase [cytPTK] and tyrosine phosphatase), and intracellular secondary messengers (cyclic adenosine monophosphate [cAMP]) .

Pharmacokinetics

It’s known that cobalt tungstate nanoparticles can be synthesized via a co-precipitation method, which involves the direct addition of cobalt ion solution to the solution of tungstate reagent .

Result of Action

The action of cobalt tungstate results in the controlled growth of SWCNTs . It also enhances the efficiency of DMFCs by participating in the methanol oxidation reaction . In the field of photocatalysis, cobalt tungstate contributes to the degradation of organic compounds .

Action Environment

The action, efficacy, and stability of cobalt tungstate can be influenced by various environmental factors. For instance, the synthesis of cobalt tungstate nanoparticles can be affected by reagents concentrations (i.e., cobalt and tungstate ions), flow rate of cobalt feeding, and temperature of the reactor . Additionally, the photocatalytic activity of cobalt tungstate is closely related to surface area, morphology, crystal structure, and electronic structure .

Análisis Bioquímico

Biochemical Properties

Cobalt tungstate has been found to interact with various biomolecules. For instance, it has been used as a catalyst in chemical reactions, indicating that it can interact with enzymes and other proteins to facilitate these reactions

Cellular Effects

Some studies suggest that tungsten compounds, which include cobalt tungstate, can have effects on bone, immune, and pulmonary outcomes

Molecular Mechanism

It is known that cobalt tungstate can participate in redox reactions, indicating that it may interact with biomolecules through binding interactions . The specifics of these interactions, including any potential enzyme inhibition or activation and changes in gene expression, are still being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, cobalt tungstate has been observed to have high stability

Dosage Effects in Animal Models

The effects of cobalt tungstate dosage in animal models have not been extensively studied. It is known that tungsten compounds can have toxic effects at high doses

Metabolic Pathways

It is known that cobalt tungstate can participate in redox reactions , suggesting that it may be involved in metabolic pathways related to these reactions. The specifics of these pathways, including any interacting enzymes or cofactors, are still being studied.

Propiedades

| { "Design of the Synthesis Pathway": "Cobalt tungstate can be synthesized by a solid-state reaction method.", "Starting Materials": [ "Cobalt oxide (CoO)", "Tungsten oxide (WO3)" ], "Reaction": [ "Mix the CoO and WO3 in a stoichiometric ratio", "Grind the mixture thoroughly in a mortar and pestle", "Heat the mixture in a furnace at a temperature of 800-1000°C for several hours", "Cool the resulting product to room temperature", "Wash the product with distilled water to remove any impurities", "Dry the product in an oven at a temperature of 100-120°C", "The resulting product is cobalt tungstate" ] } | |

Número CAS |

10101-58-3 |

Fórmula molecular |

CoOW |

Peso molecular |

258.77 g/mol |

Nombre IUPAC |

cobalt;oxotungsten |

InChI |

InChI=1S/Co.O.W |

Clave InChI |

HZLBQBQEGLFWLA-UHFFFAOYSA-N |

SMILES |

[O-][W](=O)(=O)[O-].[Co+2] |

SMILES canónico |

O=[W].[Co] |

Origen del producto |

United States |

Q & A

Q1: What is the molecular formula and weight of cobalt tungstate?

A1: Cobalt tungstate has the molecular formula CoWO4. Its molecular weight is 306.87 g/mol. [, , ]

Q2: What crystal structure does cobalt tungstate typically adopt?

A2: Cobalt tungstate usually crystallizes in a monoclinic wolframite structure. [, , ]

Q3: What spectroscopic techniques are used to characterize cobalt tungstate?

A3: Common techniques include X-ray diffraction (XRD) for crystal structure, Raman spectroscopy for bond identification (Co-O and W-O), and UV-Vis spectroscopy for optical properties and band gap analysis. [, , ] Additionally, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy can reveal detailed local atomic structure and lattice dynamics. []

Q4: How does the heat treatment environment impact the properties of cobalt tungstate coatings?

A4: Heat treatment in an air environment can lead to the formation of oxide phases like tungsten trioxide (WO3) and cobalt tungstate, while treatment in an argon environment avoids oxide formation. This difference in oxidation behavior significantly influences the coating's hardness, with the argon-treated coatings exhibiting superior hardness. []

Q5: Is cobalt tungstate stable in different pH conditions?

A5: Cobalt tungstate exhibits limited stability in acidic or alkaline solutions, particularly under specific conditions. Acids or alkalis can decompose cobalt tungstate, enabling the separation of tungsten and cobalt. []

Q6: What are the notable catalytic applications of cobalt tungstate?

A6: Cobalt tungstate is recognized as a promising catalyst for various applications, including:

- Oxygen evolution reaction (OER): It serves as an electrocatalyst for water oxidation, with its amorphous form exhibiting superior activity compared to the crystalline form. [, , ]

- Photocatalysis: It demonstrates photocatalytic activity in degrading organic pollutants like methylene blue and rose bengal dyes under visible light. [, , ]

- Hydrogen evolution reaction (HER): It can act as a bifunctional electrocatalyst for both oxygen and hydrogen evolution reactions, contributing to efficient overall water splitting. []

Q7: How does the morphology of cobalt tungstate influence its catalytic activity?

A7: The morphology of cobalt tungstate plays a crucial role in its catalytic performance. For instance, urchin-shaped cobalt tungstate nanoparticles exhibit impressive activity in borohydride oxidation reaction (BOR), outperforming other morphological variants. []

Q8: What is the proposed mechanism for the enhanced catalytic activity in amorphous cobalt tungstate compared to its crystalline form?

A8: The enhanced activity of amorphous cobalt tungstate for OER is attributed to the cooperative interaction of adsorbates on neighboring cobalt sites, similar to the behavior observed in cobalt phosphate (Co-Pi) catalytic films. In contrast, the crystalline structure of CoWO4 has a larger interatomic spacing between cobalt atoms, hindering adsorbate interaction and resulting in a different, less efficient oxygen evolution mechanism. []

Q9: How are computational methods used to study cobalt tungstate?

A9: Density functional theory (DFT) calculations are employed to investigate aspects like the stability of different surface planes in crystalline cobalt tungstate and to understand its interaction with adsorbates during catalytic reactions. These calculations provide insights into the electronic structure and surface properties, helping to explain the observed catalytic behavior. [, ]

Q10: How does doping affect the properties of cobalt tungstate?

A10: Doping cobalt tungstate with elements like iron and manganese can significantly alter its properties:* Optical Band Gap: Doping can narrow the band gap, enhancing visible light absorption and potentially improving photocatalytic activity. [, ]* Electrocatalytic Activity: Codoping with iron and manganese has been shown to lower the overpotential for the oxygen evolution reaction, improving electrocatalytic efficiency. []

Q11: Does the size of cobalt tungstate particles affect its properties?

A11: Yes, particle size significantly influences the properties of cobalt tungstate. For instance, nanocrystalline cobalt tungstate exhibits a lower Néel temperature (TN) compared to bulk materials, suggesting a size-dependent modification of magnetic properties. []

Q12: How is the stability of cobalt tungstate nanoparticles enhanced for applications like supercapacitors?

A12: Anchoring cobalt tungstate nanoparticles onto supporting materials like reduced graphene oxide (rGO) can significantly enhance their stability and improve their performance in energy storage devices like supercapacitors. This anchoring prevents aggregation and provides a robust framework for charge transfer. [, ]

Q13: How is cobalt tungstate utilized in sensor applications?

A13: Cobalt tungstate can be employed as a sensing electrode material in mixed-potential type sensors for hydrogen detection at elevated temperatures. Its sensitivity to hydrogen concentration and selectivity against interferents like CO, C3H8, and NO2 make it suitable for this application. []

Q14: What are the potential applications of cobalt tungstate in biomedical fields?

A14: While not directly addressed in these papers, the use of cobalt tungstate nanoparticles in conjunction with photosensitizers, such as zinc(II) phthalocyanines, shows promise in photodynamic antimicrobial chemotherapy (PACT) against drug-resistant bacteria. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)